2-(Difluoromethoxy)-3-iodopyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

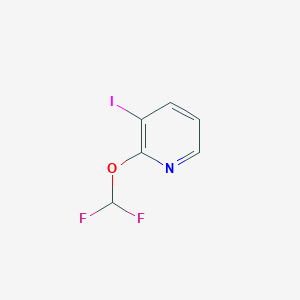

2-(Difluoromethoxy)-3-iodopyridine is an organofluorine compound that features a pyridine ring substituted with both a difluoromethoxy group and an iodine atom

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its iodine atom can participate in coupling reactions to attach diverse functional groups, which is essential in creating novel pharmaceuticals. For instance, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors .

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. In one study, pyridine derivatives were evaluated for their efficacy against human tumor cells, revealing promising results that suggest potential applications of 2-(difluoromethoxy)-3-iodopyridine in developing new anticancer agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(difluoromethoxy)-3-iodopyridine is utilized as a building block for creating more complex structures. Its reactivity allows it to be involved in various transformations, including difluoromethylation processes that are crucial for modifying existing compounds to enhance their biological activity .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Aryl Iodides | Pd-catalyzed conditions with CsF | 99 |

| Nucleophilic Substitution | Reaction with nucleophiles at room temperature | Variable |

| Difluoromethylation | Cu-mediated processes using TMSCF | High |

Material Science

Beyond pharmaceuticals, this compound is also explored in material science for producing specialized materials such as polymers and coatings. The unique chemical properties imparted by the difluoromethoxy group can lead to materials with enhanced performance characteristics.

Biochemical Pathways

The biochemical interactions of 2-(difluoromethoxy)-3-iodopyridine are still under investigation. However, similar compounds have shown effects on various biochemical pathways including cell signaling and metabolism. This suggests that further research could elucidate specific pathways affected by this compound, potentially leading to new therapeutic targets .

Wirkmechanismus

Target of Action

The exact target can vary depending on the specific structure of the compound and the biological context in which it is used .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The exact pathways affected can depend on the specific target of the compound and the biological context.

Pharmacokinetics

Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of the compound can be influenced by factors such as its chemical structure, formulation, and the physiological condition of the individual.

Result of Action

Similar compounds have been known to cause changes in cell signaling, gene expression, and metabolic processes, which can lead to various physiological effects .

Action Environment

The action, efficacy, and stability of 2-(Difluoromethoxy)-3-iodopyridine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used . For example, the compound’s activity can be affected by the presence of other molecules that compete for the same target, and its stability can be affected by factors such as temperature and pH.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-(Difluoromethoxy)-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethoxy)-3-iodopyridine can be compared to other similar compounds, such as:

2-(Trifluoromethoxy)-3-iodopyridine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.

2-(Difluoromethoxy)-4-iodopyridine: The position of the iodine atom is different, which can influence the compound’s reactivity and applications.

The uniqueness of 2-(Difluoromethoxy)-3-iodopyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Biologische Aktivität

2-(Difluoromethoxy)-3-iodopyridine (2-DFMP) is a compound of increasing interest in medicinal chemistry due to its structural features, which include a difluoromethoxy group and an iodine atom. These characteristics suggest potential biological activities, particularly in the context of drug development and synthesis of novel pharmaceuticals. This article explores the biological activity of 2-DFMP, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(Difluoromethoxy)-3-iodopyridine can be represented as follows:

This compound features:

- A pyridine ring , which is known for its role in many biological processes.

- A difluoromethoxy group , which enhances lipophilicity and metabolic stability.

- An iodine atom , which can participate in nucleophilic substitution reactions.

Antimicrobial and Anticancer Properties

While specific biological activity data for 2-DFMP is limited, related compounds with similar structures have demonstrated significant antimicrobial, antifungal, and anticancer properties. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, making them promising candidates for drug development .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 2-(Difluoromethoxy)-3-iodopyridine | Antimicrobial | Interaction with microbial cell functions |

| 5-(Difluoromethoxy)-2-iodopyridine | Anticancer | Inhibition of glycolysis in cancer cells |

| 2-Bromo-3-iodopyridine | Antifungal | Disruption of fungal cell membranes |

Enzyme Inhibition Potential

The difluoromethoxy group in 2-DFMP may enhance hydrogen bonding capabilities, potentially improving binding affinities to various enzymes. Studies indicate that fluorinated compounds often exhibit increased bioactivity due to their ability to modulate molecular interactions through electronic effects. This property is crucial in drug design, where enhanced binding affinity correlates with improved efficacy.

Synthesis and Reactivity Studies

Research has demonstrated that the synthesis of 2-DFMP can be achieved through several methods, often involving nucleophilic substitution reactions facilitated by its iodine atom. The compound's reactivity with various nucleophiles makes it a valuable building block in organic synthesis .

Pharmacological Implications

In vitro studies have suggested that compounds like 2-DFMP could promote differentiation in acute myeloid leukemia (AML) cells. This differentiation may offer a more effective treatment strategy compared to traditional chemotherapies, particularly for patients with heterogeneous disease presentations .

Table 2: Summary of In Vitro Studies on Pyridine Derivatives

| Study Reference | Compound Tested | Observed Effect | |

|---|---|---|---|

| Daver et al. (2019) | Various pyridine derivatives | Induction of differentiation in AML cells | Potential for targeted therapy in AML |

| Cucchi et al. (2021) | Fluorinated compounds | Enhanced cytotoxicity | Suggests improved efficacy over traditional agents |

Future Directions and Research Needs

Despite the promising characteristics of 2-(Difluoromethoxy)-3-iodopyridine, further research is necessary to elucidate its specific biological activities. Key areas for future investigation include:

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Mechanistic studies to understand the interactions at the molecular level.

- Exploration of analogs to identify compounds with enhanced biological activity.

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2INO/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXGVDCNTLLSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.